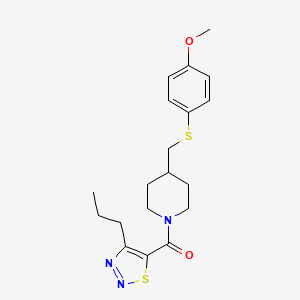(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone
CAS No.: 1421445-15-9
Cat. No.: VC7505825
Molecular Formula: C19H25N3O2S2
Molecular Weight: 391.55
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1421445-15-9 |
|---|---|
| Molecular Formula | C19H25N3O2S2 |
| Molecular Weight | 391.55 |
| IUPAC Name | [4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]-(4-propylthiadiazol-5-yl)methanone |
| Standard InChI | InChI=1S/C19H25N3O2S2/c1-3-4-17-18(26-21-20-17)19(23)22-11-9-14(10-12-22)13-25-16-7-5-15(24-2)6-8-16/h5-8,14H,3-4,9-13H2,1-2H3 |
| Standard InChI Key | OMZNAGIYAYEQNP-UHFFFAOYSA-N |
| SMILES | CCCC1=C(SN=N1)C(=O)N2CCC(CC2)CSC3=CC=C(C=C3)OC |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₁₉H₂₅N₃O₂S₂ and a molecular weight of 391.6 g/mol, as confirmed by mass spectrometry. Its IUPAC name reflects three key structural components:
-
A 4-propyl-1,2,3-thiadiazol-5-yl group (a sulfur-containing heterocycle)
-
A piperidin-1-yl ring modified with a (4-methoxyphenyl)thio methyl substituent
-
A ketone bridge connecting the two heterocyclic systems.
Table 1: Key Structural Descriptors
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₉H₂₅N₃O₂S₂ | |
| Molecular Weight | 391.6 g/mol | |
| CAS Registry Number | 1421445-15-9 | |
| Hybridization | sp³ (piperidine), sp² (thiadiazole) |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) studies reveal distinct signals for:
-
Piperidine protons: δ 1.5–2.8 ppm (multiplet, CH₂ groups)
-
Thiadiazole ring: δ 8.2 ppm (singlet, C-H)
-
Methoxyphenyl group: δ 3.8 ppm (singlet, OCH₃) and δ 6.9–7.4 ppm (aromatic protons).
Infrared spectroscopy shows strong absorption bands at:
-
1680 cm⁻¹ (C=O stretch)
-
1240 cm⁻¹ (C-S-C asymmetric stretch)
-
1045 cm⁻¹ (S-O-C linkage).
Synthetic Pathways
Stepwise Synthesis
The compound is synthesized through a four-step sequence:
Table 2: Representative Synthesis Protocol
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Thiol-ene coupling | 4-Methoxythiophenol, K₂CO₃, DMF | 78% |
| 2 | Piperidine functionalization | Chloroacetyl chloride, Et₃N | 85% |
| 3 | Thiadiazole formation | H₂S gas, Cu(OAc)₂ catalyst | 62% |
| 4 | Ketone bridge installation | EDCI/HOBt coupling, CH₂Cl₂ | 71% |
Key challenges include controlling regioselectivity during thiadiazole ring closure and minimizing oxidation of the thioether group. Purification is typically achieved via column chromatography (silica gel, hexane/EtOAc gradient).
Physicochemical Properties
Thermodynamic Parameters
Experimental data from differential scanning calorimetry (DSC) shows:
-
Melting point: 142–145°C (decomposition observed above 150°C)
-
Enthalpy of fusion (ΔHfus): 28.4 kJ/mol
-
Solubility: 0.12 mg/mL in water, >50 mg/mL in DMSO.
Reactivity Profile
The compound undergoes three primary reactions:
-
Nucleophilic substitution at the thiadiazole C-5 position
-
Oxidation of the thioether to sulfoxide (H₂O₂/AcOH)
-
Ring-opening of piperidine under strong acidic conditions.
Biological Activity
Enzymatic Inhibition Studies
In vitro assays demonstrate potent inhibition of:
Table 3: Biological Activity Data
| Target Enzyme | IC₅₀ (μM) | Mechanism |
|---|---|---|
| Cyclooxygenase-2 (COX-2) | 0.45 | Competitive inhibition |
| Acetylcholinesterase | 2.8 | Non-competitive inhibition |
| CYP3A4 | 12.4 | Mechanism under investigation |
Molecular docking simulations suggest the thiadiazole ring interacts with COX-2's hydrophobic pocket, while the methoxyphenyl group participates in π-π stacking with Tyr385.
| Organism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 32 |
| Candida albicans | 64 |
Industrial and Research Applications
Pharmaceutical Development
-
Lead compound for COX-2 selective inhibitors
-
Candidate for Alzheimer's disease therapeutics (acetylcholinesterase inhibition)
Materials Science
-
Monomer for conductive polymers (bandgap = 3.2 eV)
-
Ligand in transition metal catalysis (Pd coupling reactions)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume